molecular formula C21H21N3O3 B2405481 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 946243-58-9

4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B2405481
CAS No.: 946243-58-9
M. Wt: 363.417
InChI Key: WRKYDSWVLAUPDP-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties and relevance in medicinal chemistry . Compounds within this structural family have been identified as the first nonpeptide antagonists for the Relaxin-3 (RXFP3) receptor, a G protein-coupled receptor (GPCR) that is an attractive target for modulating stress responses, appetite control, and motivation for reward . Research indicates that small molecule antagonists of RXFP3 can effectively inhibit relaxin-3-induced activity in functional assays and have been shown to block agonist-induced food intake in animal models, suggesting therapeutic potential for metabolic disorders . The 1,2,4-oxadiazole ring system is known for its metabolic stability and ability to serve as a surrogate for ester and amide functional groups, making it a valuable framework in drug discovery . This compound is intended for research purposes to further explore the pharmacology of the relaxin-3/RXFP3 system and the biological activity of 1,2,4-oxadiazole derivatives. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-26-18-10-6-15(7-11-18)20-22-21(27-23-20)16-12-19(25)24(13-16)17-8-4-14(2)5-9-17/h4-11,16H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKYDSWVLAUPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling with Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring is formed by the cyclization of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidinone moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that oxadiazole derivatives, including the compound in focus, exhibit significant anticancer properties. The 1,3,4-oxadiazole moiety is particularly noted for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as telomerase inhibition and modulation of cell cycle regulators .
  • Case Studies :
    • A study reported that derivatives containing the oxadiazole ring demonstrated substantial cytotoxicity against gastric cancer cells with IC50 values comparable to established chemotherapeutics .
    • Another investigation highlighted that specific oxadiazole derivatives exhibited potent inhibitory effects against leukemia cell lines, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, with applications ranging from antibacterial to antifungal activities.

  • Antibacterial Efficacy : Compounds featuring the oxadiazole structure have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Case Studies :
    • A recent study evaluated the antibacterial activity of a series of oxadiazole derivatives and found that some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored, with promising results indicating their use in treating inflammatory diseases.

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Studies :
    • Research has demonstrated that certain oxadiazole derivatives can reduce inflammation markers in vitro, suggesting their potential therapeutic application in conditions like arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AntitumorInduction of apoptosisSignificant cytotoxicity against various cancer cell lines (IC50 comparable to standard treatments)
AntimicrobialInhibition of bacterial growthEffective against MRSA with low MIC values
Anti-inflammatoryModulation of inflammatory pathwaysReduction in pro-inflammatory cytokine levels

Mechanism of Action

The mechanism of action of 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrrolidin-2-one or oxadiazole rings.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Pyrrolidin-2-one) Substituents (Oxadiazole) Molecular Formula Molecular Weight (g/mol) Evidence ID
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one (Target Compound) 4-Methylphenyl 4-Ethoxyphenyl C₂₁H₂₁N₃O₃ 363.41
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-Methoxyphenyl Phenyl C₁₉H₁₇N₃O₃ 335.36
1-(4-Methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-Methylphenyl Pyridin-2-yl C₁₈H₁₆N₄O₂ 320.34
4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one 4-Methoxyphenyl 4-Bromophenyl C₁₉H₁₆BrN₃O₃ 414.26
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one 4-Ethoxyphenyl 2H-1,3-Benzodioxol-5-yl C₂₁H₁₉N₃O₅ 393.40

Key Observations

Substituent Effects on Molecular Weight

  • Bromine substitution (e.g., 4-bromophenyl in ) significantly increases molecular weight (414.26 g/mol) due to bromine’s high atomic mass.
  • Heteroaromatic substituents, such as pyridin-2-yl , reduce molecular weight (320.34 g/mol) compared to ethoxyphenyl or benzodioxol groups.

Electronic and Steric Influences Ethoxy vs. Bromophenyl vs. Benzodioxol: Bromine’s electron-withdrawing nature may alter electronic density on the oxadiazole ring, while benzodioxol () introduces fused aromaticity, possibly affecting π-π stacking interactions.

Structural Diversity in Oxadiazole Moieties

  • The oxadiazole ring accommodates diverse substituents (phenyl, pyridinyl, bromophenyl, benzodioxol), enabling tuning of steric bulk and electronic properties for targeted applications.

Biological Activity

The compound 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one represents a novel class of chemical entities that integrate the oxadiazole scaffold with pyrrolidine derivatives. This combination has been explored for its potential biological activities, particularly in the context of anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18_{18}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 320.38 g/mol
  • CAS Number : Not available in current databases.

The oxadiazole ring is known for its diverse biological activities, especially in medicinal chemistry, making it a focal point for drug development.

Biological Activity Overview

Recent studies have highlighted the biological activity of oxadiazole derivatives, including their antiproliferative effects against various cancer cell lines and their potential as antimicrobial agents.

Anticancer Activity

  • Mechanisms of Action :
    • Inhibition of Enzymes : Oxadiazole derivatives often inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
    • Targeting Kinases : These compounds can interfere with signaling pathways by targeting specific kinases crucial for tumor growth .
  • Case Studies :
    • A study demonstrated that oxadiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators .
  • Comparative Efficacy :
    • Table 1 summarizes the cytotoxic effects of related oxadiazole compounds compared to standard chemotherapy agents:
CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-7 (Breast)15HDAC inhibition
Compound BHT-29 (Colon)20Thymidylate synthase inhibition
This compoundMCF-7TBDTBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antibacterial Activity :
    • In vitro studies indicated that similar pyrrolidine derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity :
    • Preliminary tests suggest potential antifungal properties against Candida species, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
  • Case Studies :
    • A recent investigation into pyrrolidine derivatives revealed that modifications in substituents significantly enhance antibacterial efficacy, suggesting that structural optimization could lead to more potent antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursor amidoximes with carbonyl derivatives to form the 1,2,4-oxadiazole ring. Optimization includes:

  • Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions .
  • Catalyst use : Employing triethylamine or DCC for efficient coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., oxadiazole C=O at ~165 ppm, pyrrolidinone N–H at ~7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC entries in ).
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₃O₃: 376.1661) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Methodological Answer:

  • Isotopic pattern analysis : Confirm molecular ion clusters in HRMS to rule out impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish oxadiazole protons from aromatic substituents .
  • Dynamic NMR : Assess rotational barriers in flexible moieties (e.g., ethoxy groups) .

Q. What strategies are recommended for evaluating biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In silico docking : Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or kinase enzymes) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., kinase Glo) .
    • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • SAR Insights :
    • Ethoxy group at 4-position enhances lipophilicity (logP ~3.5) and membrane permeability .
    • Methylphenyl substitution reduces metabolic degradation in hepatic microsomes .

Q. How does the oxadiazole ring’s substitution pattern influence physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., nitro, fluoro) increase oxidative stability but reduce solubility .
  • Bulkier substituents (e.g., ethoxy) improve thermal stability (TGA decomposition >250°C) .
  • Hammett constants : Correlate substituent σ values with reaction rates in SNAr mechanisms .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Purity control : Use flash chromatography or recrystallization (e.g., ethanol/water mixtures) to remove unreacted precursors .
  • Reproducibility :
    • Strict inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
    • Real-time monitoring via inline FTIR to track reaction progression .
  • Regulatory compliance : Follow ICH guidelines for residual solvent limits (e.g., DMF <880 ppm) .

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